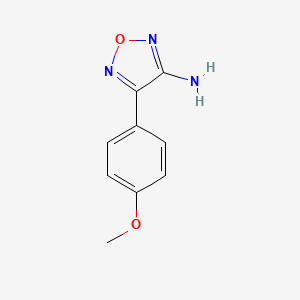

4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxyphenyl compounds are a class of organic compounds that contain a methoxy group (-OCH3) attached to the phenyl group . They are used in various fields such as pharmaceuticals, organic synthesis, and materials science .

Synthesis Analysis

The synthesis of 4-methoxyphenyl compounds often involves the use of reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes . The specific synthesis process can vary depending on the desired compound .Molecular Structure Analysis

The molecular structure of 4-methoxyphenyl compounds can be analyzed using techniques like X-ray diffraction (XRD), Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

4-Methoxyphenyl compounds can participate in various chemical reactions. For example, they can undergo oxidation, reduction, and substitution reactions . The specific reactions depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxyphenyl compounds can be determined using various analytical techniques. These properties include solubility, melting point, boiling point, and optical properties .Wissenschaftliche Forschungsanwendungen

Synthesis of Photoluminescent 1,2-Dihydrophosphinines

The compound has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . This process involves the reaction of two compounds to form a new six-membered ring, which is a common method in organic chemistry for creating cyclic structures.

Synthesis of Trisubstituted 1,2,4-Triazoles

The compound, along with an arylboronic acid and sodium azide, has been used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles . Triazoles are a class of organic compounds that have a five-membered ring structure containing three nitrogen atoms. They have a wide range of applications in medicinal chemistry due to their biological activity.

Gold (III)-Catalyzed Hydroamination of Alkynes

The compound has been used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles . This process involves the addition of an amine to an alkyne to form a new carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds.

Antibacterial Properties

Derivatives of the compound have been explored for their antibacterial properties. For instance, antibacterial non-woven nanofibers of curcumin acrylate oligomers were synthesized, showing potential as a wound dressing material for tissue regeneration due to their antibacterial and porous nature.

Synthesis of Schiff Bases

Molecular structures of the compound synthesized via Schiff bases reduction route are reported . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

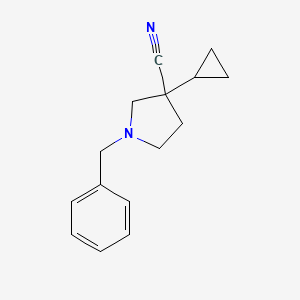

IUPAC Name |

4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-9(10)12-14-11-8/h2-5H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZLXMGKIFGJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2860714.png)

![Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate](/img/structure/B2860716.png)

![2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2860719.png)

![N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2860725.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2860726.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)

![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2860730.png)

![(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860737.png)